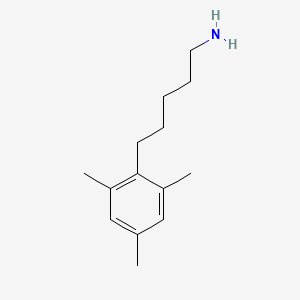

5-Mesitylpentan-1-amine

Description

5-Mesitylpentan-1-amine is an aliphatic amine characterized by a pentan-1-amine backbone (NH₂-CH₂-CH₂-CH₂-CH₂-CH₂-) with a mesityl (2,4,6-trimethylphenyl) substituent at the 5th carbon. Its molecular formula is C₁₄H₂₃N, and its structure combines the hydrophilic amine group with a bulky, lipophilic aromatic moiety. This unique architecture influences its physicochemical properties, such as solubility, reactivity, and biological interactions. The mesityl group introduces steric hindrance and electronic effects, making the compound distinct from simpler aliphatic amines .

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

5-(2,4,6-trimethylphenyl)pentan-1-amine |

InChI |

InChI=1S/C14H23N/c1-11-9-12(2)14(13(3)10-11)7-5-4-6-8-15/h9-10H,4-8,15H2,1-3H3 |

InChI Key |

YKJQEJCGXOQROJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCCCCN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mesitylpentan-1-amine typically involves the alkylation of mesitylene with a suitable pentan-1-amine precursor. One common method is the reductive amination of mesityl ketone with pentan-1-amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of 5-Mesitylpentan-1-amine may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium on carbon are often used to facilitate the reaction. The process parameters, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Mesitylpentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophiles such as halogens or sulfonyl chlorides are used in the presence of Lewis acids like aluminum chloride.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted mesityl derivatives.

Scientific Research Applications

Chemistry: 5-Mesitylpentan-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various functionalization reactions.

Biology: In biological research, 5-Mesitylpentan-1-amine is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, 5-Mesitylpentan-1-amine is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Mesitylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Steric Effects : The mesityl group in 5-Mesitylpentan-1-amine creates significant steric hindrance, reducing nucleophilic attack at the amine compared to less bulky analogs like 5-Cyclopentylpentan-1-amine .

- Lipophilicity : The trimethylphenyl group increases lipophilicity (logP ~3.5 estimated), making it more membrane-permeable than polar derivatives like 1-(4-Methoxyphenyl)pentan-1-amine (logP ~2.1) .

Research Findings and Implications

- Materials Science : The mesityl group’s rigidity could stabilize supramolecular assemblies, as seen in piperidine-containing analogs .

- Medicinal Chemistry : Structural analogs like 5-(Piperidin-1-yl)pentan-1-amine show promise as kinase inhibitors, suggesting 5-Mesitylpentan-1-amine might be tailored for similar targets .

- Limitations : High lipophilicity may limit aqueous solubility, necessitating formulation strategies (e.g., salt formation) for biomedical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.